molecular formula C13H17NO B2569405 1-(Oxolan-2-ylmethyl)-2,3-dihydroindole CAS No. 2320514-59-6

1-(Oxolan-2-ylmethyl)-2,3-dihydroindole

Cat. No.: B2569405
CAS No.: 2320514-59-6
M. Wt: 203.285
InChI Key: DQNUUGYWAXZLNE-UHFFFAOYSA-N
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Description

1-(Oxolan-2-ylmethyl)-2,3-dihydroindole is a bicyclic heterocyclic compound comprising a 2,3-dihydroindole (indoline) core substituted with an oxolan-2-ylmethyl group. The 2,3-dihydroindole scaffold is a partially saturated indole derivative, where the aromaticity of the pyrrole ring is reduced, conferring unique conformational flexibility and reactivity . The oxolane (tetrahydrofuran) moiety introduces an oxygen-containing heterocycle, which may enhance solubility and influence pharmacodynamic interactions, such as hydrogen bonding or receptor binding .

This compound is structurally analogous to bioactive indoline derivatives, such as melatonin receptor agonists and platelet aggregation inhibitors . Its synthesis likely involves Mannich-type reactions or reductive alkylation strategies, as evidenced by methodologies for related 1-substituted 2,3-dihydroindoles .

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-6-13-11(4-1)7-8-14(13)10-12-5-3-9-15-12/h1-2,4,6,12H,3,5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNUUGYWAXZLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected 2,3-Dihydroindole Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features/Applications References
1-(Oxolan-2-ylmethyl)-2,3-dihydroindole Oxolan-2-ylmethyl C₁₂H₁₅NO 189.25 Oxygen-rich substituent; potential neuroactivity [Synthesized hypothetically]
1-[(Diethylamino)methyl]-1H-indole-2,3-dione Diethylaminomethyl + 2,3-dione C₁₄H₁₉N₂O₂ 259.31 Mannich base; antitumor/antimicrobial activity
1-[(Piperidin-4-yl)methyl]-2,3-dihydroindole Piperidin-4-ylmethyl C₁₄H₂₀N₂ 216.33 Nitrogen-rich substituent; CNS-targeting potential
Ceratinine B Dibrominated + epoxy side chain C₁₄H₁₃Br₂N₂O₂ 409.07 Marine-derived; brominated indole alkaloid
2,3-Dihydroindole (Indoline) Unsubstituted C₈H₉N 119.16 Baseline structure; synthetic intermediate

Key Observations:

Diethylaminomethyl derivatives (e.g., C₁₄H₁₉N₂O₂) exhibit broader pharmacological profiles, including antitumor activity, due to the basic amino group facilitating interactions with biological targets . Brominated derivatives (e.g., Ceratinine B) demonstrate unique marine bioactivity, though their synthetic complexity limits large-scale applications .

Synthetic Methodologies: Mannich reactions are pivotal for introducing substituents like diethylaminomethyl or oxolanylmethyl groups . Reductive strategies (e.g., NaBH₃CN in AcOH/TFA) are employed for 2,3-dihydroindole core formation, as seen in platelet inhibitor synthesis .

Pharmacological and Biochemical Comparisons

Key Insights:

  • The target compound’s oxolane group may favor interactions with polar receptors (e.g., melatonin receptors) but lacks direct activity data in the evidence.
  • 1-Hydroxytryptamine derivatives show moderate platelet inhibition, suggesting that electron-withdrawing groups (e.g., hydroxy) enhance anti-aggregatory effects .
  • Piperidine- and piperazine-containing analogs (e.g., C₁₃H₁₈ClN₃O) are explored for CNS applications due to their blood-brain barrier permeability .

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